Naphtho(3,2,1-kl)xanthene

Description

BenchChem offers high-quality Naphtho(3,2,1-kl)xanthene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphtho(3,2,1-kl)xanthene including the price, delivery time, and more detailed information at info@benchchem.com.

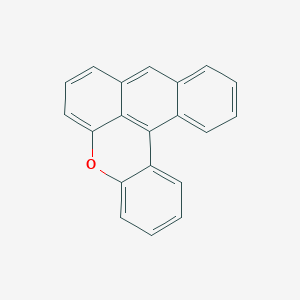

Structure

3D Structure

Properties

IUPAC Name |

8-oxapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c1-2-8-15-13(6-1)12-14-7-5-11-18-19(14)20(15)16-9-3-4-10-17(16)21-18/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQJWSOIRGXSES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C4C3=C2C5=CC=CC=C5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940837 | |

| Record name | Naphtho[3,2,1-kl]xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192-16-5 | |

| Record name | Naphtho(3,2,1-kl)xanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho[3,2,1-kl]xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Naphtho(3,2,1-kl)xanthene chemical structure and properties

An In-Depth Technical Guide to Naphtho(3,2,1-kl)xanthene: Structure, Properties, and Synthesis

Introduction

The field of heterocyclic chemistry provides a foundation for many advances in materials science and drug discovery. Among the vast array of scaffolds, oxygen-containing polycyclic aromatic hydrocarbons (PAHs) represent a class of molecules with unique electronic and steric properties. This guide focuses on Naphtho(3,2,1-kl)xanthene, a pentacyclic aromatic ether. Its rigid, planar architecture and extensive π-conjugated system impart distinct characteristics that make it a molecule of significant interest for researchers in organic synthesis, medicinal chemistry, and materials development. This document provides a comprehensive overview of its structure, predicted spectroscopic properties, a plausible and detailed synthetic protocol, and an exploration of its reactivity and potential applications.

Part 1: Molecular Structure and Physicochemical Properties

Naphtho(3,2,1-kl)xanthene, with the CAS Number 192-16-5, is a structurally complex molecule featuring a central xanthene core fused with a naphthalene moiety.[1] This fusion results in a highly conjugated, planar system. The formal IUPAC name is 8-oxapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene.[1]

The core structure consists of five fused rings, including a central pyran ring flanked by benzene and naphthalene systems. This arrangement dictates its electronic behavior and steric accessibility, which are crucial for its potential applications.

Data Presentation: Physicochemical Properties

The following table summarizes key computed physicochemical properties for Naphtho(3,2,1-kl)xanthene, providing a quantitative basis for experimental design.[1][2]

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂O | PubChem[1] |

| Molecular Weight | 268.31 g/mol | PubChem[1] |

| CAS Number | 192-16-5 | PubChem[1] |

| Exact Mass | 268.088815 g/mol | PubChem[1] |

| XLogP3 | 5.7 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Part 2: Spectroscopic Characterization (Predictive Analysis)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex, with all signals appearing in the aromatic region (approximately 7.0-8.5 ppm). Due to the molecule's asymmetry, all 12 protons should be chemically distinct, though some signals may overlap. Protons on the naphthalene and benzene rings will exhibit characteristic doublet, triplet, and multiplet splitting patterns based on their coupling with adjacent protons. Protons in sterically hindered positions, such as those in the "bay regions," may show downfield shifts.

-

¹³C NMR: The carbon NMR spectrum should display 20 distinct signals for the 20 carbon atoms. The majority of these will be in the aromatic region (approx. 110-150 ppm). Carbons bonded directly to the ether oxygen (C-O) would be expected to appear further downfield, typically in the 148-155 ppm range, a characteristic feature of diaryl ethers. Quaternary carbons at the ring junctions will likely show lower intensity signals.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For Naphtho(3,2,1-kl)xanthene, the following absorption bands are predicted:

-

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

-

1620-1580 cm⁻¹: C=C aromatic ring stretching vibrations.

-

1270-1200 cm⁻¹: Asymmetric C-O-C stretching of the diaryl ether bridge, a key diagnostic peak.

-

~1050 cm⁻¹: Symmetric C-O-C stretching.

-

900-675 cm⁻¹: Out-of-plane C-H bending, which can provide information about the substitution pattern of the aromatic rings.

UV-Visible (UV-Vis) Spectroscopy

The extensive π-conjugation across the five-ring system dictates that Naphtho(3,2,1-kl)xanthene will absorb strongly in the ultraviolet region.[5] The electronic spectrum is expected to be characterized by intense π → π* transitions. Similar to other large PAHs like naphthalene and anthracene, it will likely exhibit multiple absorption bands.[6][7] The primary absorption maxima (λ_max) are predicted to occur in the UVA range (320-400 nm), with the possibility of absorption tails extending into the visible part of the spectrum, a phenomenon known as a bathochromic shift which increases with the size of the conjugated system.[5]

Part 3: Synthesis and Mechanistic Insights

While a specific published synthesis for the parent Naphtho(3,2,1-kl)xanthene is elusive, a highly plausible and efficient route can be designed based on the well-established synthesis of its numerous 14-substituted dibenzo[a,j]xanthene analogues.[3][8][9] The core transformation involves a one-pot, acid-catalyzed condensation of two equivalents of β-naphthol with one equivalent of an aldehyde. To generate the unsubstituted parent compound, formaldehyde or a stable equivalent is the logical choice for the carbonyl component.

Experimental Protocol: Proposed Synthesis

Reaction: 2 β-Naphthol + Formaldehyde → Naphtho(3,2,1-kl)xanthene + H₂O

Causality Behind Experimental Choices:

-

Reactants: β-Naphthol is used as the starting material due to its electron-rich aromatic system, which is highly activated towards electrophilic substitution, particularly at the C1 position.[10] Formaldehyde (or its stable trimer, 1,3,5-trioxane) provides the single-carbon bridge required to link two naphthol units and form the central pyran ring.

-

Catalyst: An acid catalyst (e.g., p-toluenesulfonic acid, chlorosulfonic acid, or a solid acid) is essential.[8][9] Its role is to protonate the formaldehyde, generating a highly reactive electrophilic species (a proto-carbenium ion) that can initiate the attack by the nucleophilic naphthol ring.

-

Conditions: The reaction is typically performed under solvent-free or high-boiling solvent conditions at elevated temperatures (90-120 °C).[3][8] This provides sufficient energy to overcome the activation barrier for the multiple condensation and cyclization steps and facilitates the removal of water, which drives the reaction to completion according to Le Châtelier's principle.

Step-by-Step Methodology:

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add β-naphthol (2.88 g, 20 mmol) and 1,3,5-trioxane (0.30 g, 10 mmol of formaldehyde equivalent).

-

Catalyst Addition: Add the acid catalyst, for example, p-toluenesulfonic acid monohydrate (p-TSA) (190 mg, 1.0 mmol, 5 mol%).

-

Reaction: Heat the reaction mixture in an oil bath preheated to 120 °C. Stir the molten mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solidified crude product will be a dark-colored solid. Add 25 mL of ethanol and stir to break up the solid.

-

Purification: Filter the crude solid and wash it with cold ethanol to remove unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel to yield Naphtho(3,2,1-kl)xanthene as a solid.

Mandatory Visualization: Synthetic Workflow

Caption: Proposed synthetic workflow for Naphtho(3,2,1-kl)xanthene.

Part 4: Chemical Reactivity and Derivatization Potential

Understanding the reactivity of the Naphtho(3,2,1-kl)xanthene core is paramount for its functionalization and development into useful derivatives. Its chemistry is dominated by the properties of its polycyclic aromatic system and the diaryl ether linkage.

-

Electrophilic Aromatic Substitution (EAS): The fused aromatic rings are electron-rich and thus susceptible to EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation. Computational models and knowledge of PAH reactivity suggest that the positions most activated towards electrophilic attack will be those on the outer rings, distant from the deactivating influence of the ether oxygen and sterically accessible.[11][12] The electron density is not uniform across the scaffold, leading to regioselective reactions.

-

Ether Cleavage: The diaryl ether bond (C-O-C) is generally stable but can be cleaved under harsh conditions, such as with strong Lewis acids or hydrohalic acids (e.g., HBr), although this would require significant energy and likely lead to decomposition of the complex ring system.

-

Oxidation/Reduction: The extended aromatic system can be oxidized to form quinone-like structures or reduced under conditions like a Birch reduction, though such reactions may not be selective and could affect multiple rings.

Mandatory Visualization: Predicted Reactive Sites

Caption: Predicted sites of chemical reactivity on the core structure.

Part 5: Applications in Research and Development

While specific applications for the parent Naphtho(3,2,1-kl)xanthene are not widely documented, the properties of its core structure and the known utility of its derivatives point to significant potential in several high-value research areas.

-

Fluorescent Probes and Materials: The rigid, planar, and highly conjugated nature of the scaffold is strongly indicative of fluorescent properties. The derivative 2,8-Dimethylnaphtho[3,2,1-kl]xanthene is known as the fluorescent lipid stain Fluorol Yellow 088, underscoring the potential of this core in developing novel dyes and probes. Functionalization of the core could tune its photophysical properties (absorption/emission wavelengths, quantum yield) for applications in bio-imaging, sensing, or as components in organic light-emitting diodes (OLEDs).

-

Scaffold for Medicinal Chemistry: Xanthene derivatives are a well-known class of "privileged structures" in medicinal chemistry, with demonstrated biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The Naphtho(3,2,1-kl)xanthene core offers a unique, rigid framework for the spatial presentation of pharmacophoric groups, making it an attractive starting point for the design of novel therapeutic agents, particularly as DNA intercalators or enzyme inhibitors where planarity is often a key structural feature.

Future Outlook

The Naphtho(3,2,1-kl)xanthene core represents an under-explored yet promising chemical entity. Future research should focus on the validation of the proposed synthetic route, a thorough experimental characterization of its photophysical properties, and the exploration of its derivatization to build a library of compounds for screening in both materials science and biological applications. Its unique combination of rigidity, planarity, and heteroatomic inclusion makes it a compelling target for next-generation functional molecules.

References

-

Molecules. (2016). Synthesis of 14-Substituted-14H-Dibenzo[a,j]Xanthene Derivatives in Presence of Effective Synergetic Catalytic System Bleaching Earth Clay and PEG-600. MDPI. Available at: [Link]

-

Asian Journal of Chemistry. (2014). Synthesis of 14-Substituted-14H-dibenzo[a,j]xanthenes under Solvent-Free Conditions Presence of Etidronic Acid. Asian Journal of Chemistry. Available at: [Link]

-

ResearchGate. (2016). Synthesis of 14-substituted-14-H-dibenzo[a,j]xanthenes. ResearchGate. Available at: [Link]

-

Keyte, I. J., Harrison, R. M., & Lammel, G. (2013). Chemical reactivity and long-range transport potential of polycyclic aromatic hydrocarbons – a review. Environmental Science: Processes & Impacts. Available at: [Link]

-

Inorganic Chemistry Frontiers. (2014). Supplementary Information. The Partner Organisations. Available at: [Link]

-

ResearchGate. (2021). Synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes 3. ResearchGate. Available at: [Link]

-

Physical Chemistry Chemical Physics. (2020). Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). Naphtho(3,2,1-kl)xanthene. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Wikipedia. Available at: [Link]

-

Van Allan, J. A., Giannini, D. D., & Whitesides, T. H. (1979). Dibenzoxanthene derivatives and related products from .beta.-naphthol and aldehydes or acetals. The Journal of Organic Chemistry. Available at: [Link]

-

PubMed. (2023). Computational Studies on the Reactivity of Polycyclic Aromatic Hydrocarbons. National Library of Medicine. Available at: [Link]

-

Israel Journal of Chemistry. (2020). Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds. Wiley Online Library. Available at: [Link]

-

Moldovan Journal of Chemistry. (2020). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT. Moldovan Journal of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of compounds 2 and 3 (at 400 MHz in CDCl 3 , in ppm, J in. ResearchGate. Available at: [Link]

-

MOLBASE. (n.d.). naphtho[3,2,1-kl]xanthene|192-16-5. MOLBASE Encyclopedia. Available at: [Link]

-

ResearchGate. (2012). An efficient synthesis of naphtha[1,2-e]oxazinone and 14-substituted-14H-dibenzo[a,j]xanthene derivatives promoted by zinc oxide nanoparticle under thermal and solvent-free conditions. ResearchGate. Available at: [Link]

-

MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Royal Society of Chemistry. (2014). Synthesis of New Asymmetric Xanthene Dyes via Catalyst free SNAr with Sulfur Nucleophiles Contents Part 1. Royal Society of Chemistry. Available at: [Link]

-

Der Pharma Chemica. (2014). Synthesis of xanthene using chloro sulphonic acid as a efficient catalyst. Der Pharma Chemica. Available at: [Link]

-

Elixir International Journal. (2014). Pdf. Elixir International Journal. Available at: [Link] (2014) 23692-23695.pdf

-

ResearchGate. (2010). (PDF) Synthesis and Characterization of Some Xanthene Fluorophors - Markers for Petroleum Products. ResearchGate. Available at: [Link]

-

National Institutes of Health. (2022). Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region. NIH. Available at: [Link]

-

ChemBK. (n.d.). Naphtho[3,2,1-kl]xanthene. ChemBK. Available at: [Link]

-

PubMed. (2017). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. National Library of Medicine. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene. NIST WebBook. Available at: [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. Available at: [Link]

Sources

- 1. Naphtho(3,2,1-kl)xanthene | C20H12O | CID 6451334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.molbase.com [m.molbase.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 6. Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naphthalene [webbook.nist.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. Understanding the reactivity of polycyclic aromatic hydrocarbons and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical Properties of Naphtho(3,2,1-kl)xanthene

Introduction

Naphtho(3,2,1-kl)xanthene is a polycyclic aromatic hydrocarbon (PAH) belonging to the xanthene class of compounds. Its unique fused ring structure imparts specific physicochemical properties that are of significant interest in the fields of materials science and drug development. As with many polycyclic aromatic compounds, Naphtho(3,2,1-kl)xanthene is characterized by its hydrophobicity and potential for fluorescence, making it a valuable scaffold for the development of novel probes and therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical properties of Naphtho(3,2,1-kl)xanthene. Given the limited availability of experimental data for this specific molecule, this guide combines computed data with empirical data from structurally related compounds to provide a predictive and methodological framework for researchers. The focus is not only on the properties themselves but also on the robust experimental methodologies required for their accurate determination, empowering researchers to characterize this and similar compounds in their own laboratories.

Molecular Structure and Basic Properties

The foundational characteristics of Naphtho(3,2,1-kl)xanthene are derived from its molecular structure. Understanding these basic computed properties is the first step in predicting its behavior in various chemical and biological systems.

Table 1: Computed Molecular Properties of Naphtho(3,2,1-kl)xanthene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H12O | [1] |

| Molecular Weight | 268.3 g/mol | [1] |

| XLogP3 | 5.7 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

Thermal Properties: Melting and Boiling Points

The thermal properties of a compound are critical for its synthesis, purification, and formulation. For polycyclic aromatic hydrocarbons like Naphtho(3,2,1-kl)xanthene, the melting and boiling points are expected to be relatively high due to the rigid, planar structure that allows for strong intermolecular π-π stacking interactions.

Experimental Protocol for Melting Point Determination

The determination of a sharp melting point is a crucial indicator of purity. The capillary melting point method is a standard and reliable technique.

Methodology:

-

Sample Preparation: A small amount of the crystalline Naphtho(3,2,1-kl)xanthene is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices:

-

A slow heating rate is essential to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.

-

A finely powdered sample ensures uniform heat distribution.

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of Naphtho(3,2,1-kl)xanthene is a critical parameter for its application in drug delivery and as a fluorescent probe. Due to its large, nonpolar polycyclic aromatic structure and a high calculated XLogP3 of 5.7, it is expected to have very low aqueous solubility and good solubility in common organic solvents.[1]

Expected Solubility:

-

Aqueous Solubility: Expected to be extremely low, a common characteristic of PAHs.[4]

-

Organic Solvents: Expected to be soluble in solvents such as chloroform, dichloromethane, toluene, and tetrahydrofuran.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of sparingly soluble compounds is the shake-flask method followed by spectroscopic quantification.

Methodology:

-

Sample Preparation: An excess amount of Naphtho(3,2,1-kl)xanthene is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to settle, and the supernatant is carefully filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solid.

-

Quantification: The concentration of the dissolved Naphtho(3,2,1-kl)xanthene in the filtrate is determined using UV-Vis spectrophotometry by comparing its absorbance to a standard calibration curve.

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that a saturated solution is formed.

-

Constant temperature control is crucial as solubility is temperature-dependent.

-

Filtration is necessary to separate the dissolved solute from any remaining solid particles, which would interfere with the spectroscopic measurement.

Spectral Properties: A Window into Molecular Behavior

The spectral properties of Naphtho(3,2,1-kl)xanthene are key to its identification and potential use as a fluorescent marker.

UV-Visible Absorption Spectroscopy

The extended π-conjugated system of Naphtho(3,2,1-kl)xanthene is expected to result in strong absorption in the ultraviolet and possibly the visible region of the electromagnetic spectrum. The exact absorption maxima (λmax) would need to be determined experimentally. For comparison, naphthalene, a simpler PAH, exhibits an excitation peak at 311 nm.[5]

Fluorescence Spectroscopy

Many xanthene derivatives and PAHs are known to be fluorescent. Naphtho(3,2,1-kl)xanthene is likely to exhibit fluorescence, and characterizing its excitation and emission spectra, as well as its fluorescence quantum yield, is essential for its application as a fluorescent probe. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

Experimental Protocol for Fluorescence Quantum Yield Determination (Comparative Method)

The comparative method, using a well-characterized standard, is a widely used and reliable technique for determining fluorescence quantum yield.

Methodology:

-

Standard Selection: A fluorescent standard with a known quantum yield and with absorption and emission properties similar to the sample is chosen.

-

Solution Preparation: A series of dilute solutions of both the standard and the Naphtho(3,2,1-kl)xanthene sample are prepared in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: The absorbance of each solution is measured at the chosen excitation wavelength.

-

Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded under identical instrumental conditions (e.g., excitation wavelength, slit widths).

-

Data Analysis: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

where:

-

Φ is the quantum yield

-

Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance

-

η is the refractive index of the solvent

-

Subscripts X and ST refer to the sample and the standard, respectively.

-

Causality Behind Experimental Choices:

-

Keeping the absorbance below 0.1 minimizes non-linear effects due to re-absorption of emitted light.

-

Using the same solvent for both the sample and standard simplifies the calculation as the refractive indices are the same.

-

The gradient method, plotting integrated intensity versus absorbance, provides a more robust measurement than a single-point determination.

Caption: Workflow for Fluorescence Quantum Yield Determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and confirmation of Naphtho(3,2,1-kl)xanthene. The expected NMR spectra would show a complex pattern of signals in the aromatic region.

-

¹H NMR: The spectrum is expected to show a series of doublets and multiplets in the aromatic region (typically 7-9 ppm), corresponding to the different protons on the fused rings. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The spectrum would display a number of signals corresponding to the 20 carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom.

The complete assignment of the NMR spectra would require advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Conclusion

Naphtho(3,2,1-kl)xanthene represents a promising molecular scaffold with physicochemical properties that make it a candidate for applications in materials science and medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a robust framework for its characterization. By combining computed properties with empirical data from analogous compounds and detailing the necessary experimental protocols, researchers are well-equipped to explore the full potential of this intriguing molecule. The methodologies outlined herein are not only applicable to Naphtho(3,2,1-kl)xanthene but also serve as a valuable resource for the broader scientific community working with novel polycyclic aromatic compounds.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Appendix: Chemical and Physical Data for Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 92. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Inorganic Chemistry Frontiers. Retrieved from [Link]

-

PubChem. (n.d.). Naphtho(3,2,1-kl)xanthene. Retrieved from [Link]

-

MOLBASE. (n.d.). naphtho[3,2,1-kl]xanthene | 192-16-5. Retrieved from [Link]

-

PubChem. (n.d.). 2,8-Dimethylnaphtho[3,2,1-kl]xanthene. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 4(2), 22. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis and Characterization of Some Xanthene Fluorophors - Markers for Petroleum Products. Revista de Chimie, 61(4), 372-376. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Naphtho[2,1,8,7-klmn]xanthene. Retrieved from [Link]

-

MDPI. (2017). Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. Molecules, 22(12), 2099. Retrieved from [Link]

-

Oregon Medical Laser Center. (n.d.). Naphthalene. Retrieved from [Link]

-

ResearchGate. (2020). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Naphtho[2,3-k]fluoranthene (CAS 207-18-1). Retrieved from [Link]

-

National Institutes of Health. (2022). Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region. Photochemistry and Photobiology, 98(5), 983-985. Retrieved from [Link]

-

CAS. (n.d.). CAS REGISTRY. Retrieved from [Link]

-

MDPI. (2023). Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. Molecules, 28(6), 2568. Retrieved from [Link]

-

ResearchGate. (2013). Solubility of Xanthene in Organic Nonelectrolyte Solvents: Comparison of Observed Versus Predicted Values Based Upon Mobile Order Theory. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Dibenzo[a,e]pyrene. Retrieved from [Link]

-

PhotochemCAD. (n.d.). Naphthalene. Retrieved from [Link]

-

National Institute of Standards and Technology. (2016). Prediction of the Ultraviolet–Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of Fluoranthene. Applied Spectroscopy, 70(8), 1344-1355. Retrieved from [Link]

-

ResearchGate. (2020). UV–vis absorption and fluorescence spectra, solvatochromism, and application to pH sensors of novel xanthene dyes having thienyl and thieno[3,2-b]thienyl rings as auxochrome. Retrieved from [Link]

-

Wikipedia. (n.d.). Xanthene. Retrieved from [Link]

-

IUPAC. (1995). Solubility Data Series, Vol. 58. Polycyclic Aromatic Hydrocarbons: Binary Nonaqueous Systems: Part I: Solutes A-E. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2011). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 20(5), 1261-1272. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 1. Pure Solvents. Journal of Physical and Chemical Reference Data, 42(2), 023103. Retrieved from [Link]

-

City of Chicago. (2017). MINUTES SEPTEMBER 15,2017. Retrieved from [Link]

-

PubChem. (n.d.). Pyrene. Retrieved from [Link]

-

CORE. (n.d.). Durham E-Theses. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of Naphtho(3,2,1-kl)xanthene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The Naphtho(3,2,1-kl)xanthene core, a rigid and planar polycyclic aromatic system, represents a fascinating yet underexplored scaffold in medicinal chemistry. Its unique electronic properties and potential for functionalization make it a compelling target for the development of novel therapeutic agents. This guide, intended for researchers and professionals in drug discovery, provides a comprehensive overview of the synthesis, characterization, and potential applications of this intriguing class of molecules. By delving into the causality behind experimental choices and grounding our discussion in established analytical techniques, we aim to equip you with the foundational knowledge to explore the therapeutic promise of Naphtho(3,2,1-kl)xanthene derivatives.

I. The Naphtho(3,2,1-kl)xanthene Core: Structural Significance and Therapeutic Promise

The Naphtho(3,2,1-kl)xanthene scaffold is a pentacyclic heteroaromatic system characterized by a xanthene moiety fused with a naphthalene ring. This extensive conjugation results in a planar structure with distinct photophysical properties. The inherent rigidity of the core provides a well-defined three-dimensional arrangement for appended functional groups, a desirable feature for designing molecules with high target specificity.

While direct biological studies on Naphtho(3,2,1-kl)xanthene are limited, the broader classes of xanthenes and naphthoquinones, which share structural motifs, have demonstrated a wide array of pharmacological activities. These include anticancer, anti-inflammatory, and photodynamic therapy (PDT) applications. This established bioactivity within related compound classes provides a strong rationale for the exploration of Naphtho(3,2,1-kl)xanthene derivatives as a source of novel drug candidates.

II. Strategic Approaches to the Synthesis of Naphtho(3,2,1-kl)xanthene Derivatives

The construction of the Naphtho(3,2,1-kl)xanthene core and its derivatives can be approached through several synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

A. Multi-component Reactions: An Efficient Assembly Strategy

One of the most efficient methods for the synthesis of related dibenzo[a,j]xanthene derivatives, which can be conceptually adapted, involves a one-pot, multi-component reaction. This approach typically utilizes a β-naphthol, an aldehyde, and a suitable catalyst. The key to this strategy lies in the in-situ formation of an ortho-quinone methide intermediate, which then undergoes a cascade of reactions to form the xanthene core.

Conceptual Reaction Scheme:

Figure 1. Conceptual workflow for the synthesis of Naphtho(3,2,1-kl)xanthene derivatives via a multi-component reaction.

Experimental Protocol: General Procedure for the Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthene Derivatives

This protocol, adapted from a known procedure for a related xanthene class, serves as a foundational method that can be optimized for the synthesis of Naphtho(3,2,1-kl)xanthene derivatives.

-

Reaction Setup: To a mixture of an appropriate aldehyde (2 mmol) and β-naphthol (4 mmol), add the catalyst (e.g., lanthanum(III) nitrate, 10 mol%).

-

Reaction Conditions: Heat the reaction mixture in an oil bath at 80-110°C for a specified time (typically 1-2 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and add water to precipitate the crude product.

-

Purification: Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Causality Behind Experimental Choices:

-

Catalyst: The choice of an acid or Lewis acid catalyst is crucial for promoting the initial condensation and subsequent cyclization steps. Lanthanum(III) nitrate is an example of a mild and environmentally friendly catalyst that has proven effective.

-

Solvent-Free Conditions: Conducting the reaction under solvent-free conditions is not only environmentally benign but can also accelerate the reaction rate by increasing the concentration of reactants.

-

Temperature: The reaction temperature is optimized to ensure a reasonable reaction rate without causing decomposition of the reactants or products.

III. Comprehensive Characterization of Naphtho(3,2,1-kl)xanthene Derivatives

The unambiguous identification and characterization of newly synthesized Naphtho(3,2,1-kl)xanthene derivatives rely on a combination of spectroscopic and analytical techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of these compounds.

-

¹H NMR Spectroscopy: The aromatic protons of the Naphtho(3,2,1-kl)xanthene core typically appear in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic rings. The specific chemical shifts and coupling constants provide valuable information about the substitution pattern. For example, in 14-aryl-14H-dibenzo[a,j]xanthenes, a characteristic singlet for the proton at the 14-position is observed around δ 6.5 ppm.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are typically in the range of δ 110-150 ppm. The carbon of the central pyran ring linked to the two naphthalene moieties appears at a characteristic chemical shift.

Table 1: Representative NMR Data for a 14-(3-chlorophenyl)-14H-dibenzo[a,j]xanthene Derivative

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) |

| CH (methine) | 6.51 (s, 1H) | CH (methine) | 37.8 |

| Ar-H | 7.02-8.37 (m) | Aromatic C | 116.4 - 148.5 |

B. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used techniques. The molecular ion peak (M⁺) is typically observed, and the fragmentation pattern can provide structural information.

C. X-ray Crystallography

Workflow for Single-Crystal X-ray Diffraction:

Figure 2. Standard workflow for determining the crystal structure of a synthesized compound.

IV. Potential Applications in Drug Development

The structural features of Naphtho(3,2,1-kl)xanthene derivatives suggest their potential as therapeutic agents in several areas, particularly in oncology.

A. Anticancer Activity

Many xanthene and naphthoquinone derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of key cellular enzymes, induction of apoptosis, and generation of reactive oxygen species (ROS). The planar nature of the Naphtho(3,2,1-kl)xanthene core suggests that it could act as an intercalating agent, inserting itself between the base pairs of DNA and disrupting DNA replication and transcription.

B. Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and oxygen to generate cytotoxic ROS that selectively destroy cancer cells. The extended π-system of the Naphtho(3,2,1-kl)xanthene scaffold is expected to lead to strong absorption in the visible or near-infrared region of the electromagnetic spectrum, a key requirement for an effective photosensitizer. Upon photoexcitation, these molecules could potentially undergo intersystem crossing to a long-lived triplet state, which can then transfer its energy to molecular oxygen to generate singlet oxygen, a highly reactive and cytotoxic species.

Conceptual Mechanism of Photodynamic Activity:

Figure 3. Simplified Jablonski diagram illustrating the mechanism of Type II photodynamic therapy.

V. Future Perspectives and Conclusion

The Naphtho(3,2,1-kl)xanthene scaffold holds considerable promise for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the creation of diverse libraries of derivatives. Future research should focus on:

-

Optimization of Synthetic Routes: Developing more efficient and versatile synthetic methods to access a wider range of functionalized derivatives.

-

In-depth Biological Evaluation: Screening Naphtho(3,2,1-kl)xanthene derivatives against a broad panel of cancer cell lines and other relevant biological targets.

-

Mechanistic Studies: Elucidating the precise mechanisms of action of the most promising compounds to guide further drug development efforts.

-

Structural Biology: Obtaining crystal structures of these derivatives in complex with their biological targets to facilitate structure-based drug design.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Naphtho(3,2,1-kl)xanthene. Retrieved from [Link]

-

E-Journal of Chemistry. (n.d.). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Retrieved from [Link]

- Wang, K., et al. (2020). A xanthene derivative, free or associated to nanoparticles, as a new potential agent for anticancer photodynamic therapy. Journal of Biomaterials Science, Polymer Edition, 31(15), 1977-1993.

- Gholap, S., et al. (2014). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT. Elixir Applied Chemistry, 69, 23692-23695.

- Bilajac, E., et al. (2023). Analysis of Antitumor Potential of Xanthene Compounds in Lymphoma Cells.

- Raduly, M., et al. (2010). Synthesis and Characterization of Some Xanthene Fluorophors - Markers for Petroleum Products. Revista de Chimie, 61(4), 372-376.

- Wang, K., et al. (2020). Photodynamic Efficiency of Xanthene Dyes and Their Phototoxicity against a Carcinoma Cell Line: A Computational and Experimental Study. Journal of Biomaterials Science, Polymer Edition, 31(15), 1977-1993.

-

MDPI. (n.d.). Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Retrieved from [Link]

- Georg, G. I., & Grunewald, G. L. (2010). Synthesis and cancer cell cytotoxicity of substituted xanthenes. Bioorganic & Medicinal Chemistry, 18(4), 1456-1463.

- Abdel-Hafez, A. A., et al. (2020). Synthesis and Biological Evaluation of New Naphthoquinones Derivatives. Current Organic Synthesis, 17(3), 224-229.

- Gholap, S., et al. (2014). Thiamine hydrochloride (VB1) catalyzed one-pot synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes. Elixir Applied Chemistry, 69, 23692-23695.

- AWS. (n.d.). *The synthesis of x

An Inquiry into the Elusive Naphtho[3,2,1-kl]xanthene: A Case of Scarce Scientific Data

New York, NY – January 13, 2026 – An in-depth investigation into the chemical compound Naphtho[3,2,1-kl]xanthene reveals a significant lack of available scientific data, precluding the creation of a comprehensive technical guide for research and development professionals. Despite confirmation of its chemical identity, the scarcity of published literature on its synthesis, properties, and potential applications presents a notable challenge to the scientific community.

Definitively Identified, Yet Largely Unexplored

Naphtho[3,2,1-kl]xanthene is officially cataloged with the CAS Registry Number 192-16-5 .[1][2][3] Its formal IUPAC name is 8-oxapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene .[2] The molecular formula of the compound is C₂₀H₁₂O.[2][3]

While its identity is clearly established in chemical databases, a thorough search of scientific literature and chemical repositories has yielded minimal to no experimental data. Key information that is essential for any technical guide, such as detailed synthesis protocols, spectroscopic characterization (NMR, IR, Mass Spectrometry), and documented applications, remains largely unavailable in the public domain.

The Challenge of Scarcity in Scientific Literature

The core of any technical guide for the scientific community lies in its foundation of peer-reviewed, verifiable data. This includes detailed experimental procedures that explain the reasoning behind methodological choices, ensuring both reproducibility and a deep understanding of the chemical processes involved. For Naphtho[3,2,1-kl]xanthene, such foundational research appears to be absent from major scientific databases.

Current search results primarily point towards general synthesis methods for the broader class of xanthene derivatives. These methods, while valuable in a general context, do not provide the specific conditions, catalysts, and purification techniques required for the targeted synthesis of Naphtho[3,2,1-kl]xanthene. Without this specific information, it is impossible to construct a reliable and validated protocol for its preparation.

Similarly, while some suppliers list the compound, they do not offer public access to crucial spectroscopic data that would confirm its structure and purity. This lack of accessible analytical data prevents a thorough characterization of the molecule, which is a critical component of any technical documentation.

Implications for Research and Development

The absence of a detailed scientific record for Naphtho[3,2,1-kl]xanthene means that researchers and drug development professionals interested in this specific molecule would need to undertake foundational research. This would involve developing a de novo synthesis pathway, followed by comprehensive characterization to confirm its identity and purity. Furthermore, any investigation into its potential applications, be it in materials science, pharmacology, or other fields, would be breaking new ground.

Conclusion

While the identity of Naphtho[3,2,1-kl]xanthene is confirmed by its IUPAC name and CAS number, the profound lack of detailed, publicly available scientific information on its synthesis, properties, and applications makes it impossible to generate the in-depth, authoritative technical guide requested. The scientific community is encouraged to address this knowledge gap through novel research to fully elucidate the characteristics and potential of this intriguing, yet enigmatic, compound.

References

As no specific scientific literature detailing the synthesis, characterization, or application of Naphtho[3,2,1-kl]xanthene could be located, a list of references providing general information on xanthenes or confirming the compound's identity is not applicable to the core requirements of a detailed technical guide.

Sources

An In-Depth Technical Guide to Naphtho(3,2,1-kl)xanthene: Molecular Profile, Synthetic Paradigms, and Field Applications

This guide provides a comprehensive technical overview of Naphtho(3,2,1-kl)xanthene, a complex heterocyclic aromatic compound. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond basic data to explore the structural context, synthetic rationale, and potential applications derived from its parent scaffold, the xanthenes. We will dissect its core properties, situate it within its chemical family, and provide insights into the methodologies governing its synthesis.

Part 1: Core Molecular Profile and Structural Analysis

Naphtho(3,2,1-kl)xanthene is a polycyclic aromatic ether featuring a xanthene core fused with a naphthalene ring system. This extensive conjugation defines its chemical character and potential utility.

The fundamental physicochemical properties are summarized below. These data, sourced from authoritative chemical databases, form the empirical foundation for any experimental work.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₂O | [1][2] |

| Molecular Weight | 268.31 g/mol | [1][2][3] |

| Exact Mass | 268.088815 Da | [1] |

| CAS Number | 192-16-5 | [1][2][4] |

| IUPAC Name | 8-oxapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene | [1] |

| Calculated LogP | 5.7 | [1] |

| Polar Surface Area (PSA) | 9.23 Ų | [2] |

The structure of Naphtho(3,2,1-kl)xanthene represents a significant expansion of the parent 9H-xanthene scaffold. To appreciate the impact of this annulation, a comparative analysis is instructive.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 9H-Xanthene | C₁₃H₁₀O | 182.22 | The fundamental dibenzo[a,e]pyran core.[5] |

| Naphtho(3,2,1-kl)xanthene | C₂₀H₁₂O | 268.31 | Fused naphthalene ring system enhancing planarity and π-conjugation.[1][3] |

| 2,8-Dimethylnaphtho(3,2,1-kl)xanthene | C₂₂H₁₆O | 296.4 | Alkyl substitution on the naphthoxanthene backbone.[6] |

This comparison illustrates a logical progression in molecular complexity, where the addition of the naphthyl group significantly increases molecular weight and lipophilicity (LogP), properties that are critical in both materials science and pharmacology.

Part 2: Synthetic Strategies for the Xanthene Core

While a specific, dedicated synthesis for Naphtho(3,2,1-kl)xanthene is not prominently featured in recent literature, the synthesis of the closely related and isomeric dibenzo[a,j]xanthene scaffold is well-established. These methods rely on a robust and versatile one-pot, multi-component reaction (MCR) that provides a reliable blueprint.

The predominant strategy involves the acid-catalyzed condensation of two equivalents of β-naphthol with one equivalent of an aldehyde. The choice of catalyst is critical for reaction efficiency, yield, and environmental impact.

Causality in Catalyst Selection: The catalyst, typically a Lewis or Brønsted acid, plays a crucial role in activating the aldehyde carbonyl group. This activation enhances its electrophilicity, making it susceptible to nucleophilic attack by the electron-rich β-naphthol. Subsequent dehydration and intramolecular cyclization (an oxa-Pictet-Spengler type reaction) yield the final xanthene heterocycle. Modern approaches favor solid-supported, reusable, or environmentally benign catalysts to align with green chemistry principles.

Representative Protocol: Microwave-Assisted, Solvent-Free Synthesis of a 14-Aryl-14H-dibenzo[a,j]xanthene Derivative

This protocol is a synthesized example based on methodologies reported for this class of compounds.[7] It is designed to be a self-validating system where reaction progress can be easily monitored.

Materials:

-

β-Naphthol (2.0 mmol)

-

4-Nitrobenzaldehyde (1.0 mmol)

-

Chlorosulphonic acid (ClSO₃H) (0.02 mmol, handled with extreme care)

-

Ethanol (for recrystallization)

-

Crushed ice and deionized water

Procedure:

-

Reactant Charging: In a microwave-safe reaction vessel, combine β-naphthol and 4-nitrobenzaldehyde.

-

Catalyst Introduction: Carefully add the chlorosulphonic acid to the mixture. The mixture will become a thick paste. Homogenize thoroughly with a glass rod.

-

Expert Insight: The solvent-free condition maximizes reactant concentration, accelerating the reaction, while the microwave irradiation provides efficient and uniform heating, drastically reducing reaction time compared to conventional methods.

-

-

Microwave Irradiation: Place the vessel in a scientific microwave reactor. Irradiate for 60-90 seconds at a power level sufficient to maintain a steady temperature (e.g., 80-100 °C).

-

Reaction Monitoring (Self-Validation): Monitor the reaction's completion by taking a small aliquot and performing Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the aldehyde spot indicates completion.

-

Work-up and Isolation: After cooling, pour the crude reaction mixture onto crushed ice with stirring. The solid product will precipitate.

-

Purification: Filter the solid product, wash thoroughly with cold water to remove any residual catalyst, and dry. Recrystallize the crude solid from hot ethanol to obtain the pure xanthene derivative.

-

Characterization: Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry).

Part 3: The Application Landscape of the Xanthene Scaffold

While specific applications for Naphtho(3,2,1-kl)xanthene are an emerging area of research, the broader xanthene family is renowned for its utility across several high-tech fields. The extensive π-system and rigid, planar structure of Naphtho(3,2,1-kl)xanthene make it a prime candidate for evaluation in these areas.

-

Fluorescent Dyes and Probes: Xanthenes are the structural foundation for iconic fluorescent dyes like fluorescein and rhodamine.[8] Their properties, including high quantum yields and photostability, are prized. Modifications to the xanthene core are a key strategy for tuning absorption and emission wavelengths, with some derivatives pushing into the shortwave-infrared (SWIR) region for deep-tissue imaging.[9]

-

Organic Electronics: The fused aromatic system suggests potential use in organic light-emitting diodes (OLEDs) and other organic electronic devices where charge transport and luminescent properties are critical.[3]

-

Pharmacology: Xanthene derivatives have demonstrated a wide range of biological activities, including antiviral, anti-inflammatory, and antibacterial properties.[10][11] They are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with multiple biological targets.

References

-

Title: Naphtho(3,2,1-kl)xanthene | C20H12O Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: naphtho[3,2,1-kl]xanthene|192-16-5 Source: MOLBASE Encyclopedia URL: [Link]

-

Title: 2,8-Dimethylnaphtho[3,2,1-kl]xanthene | C22H16O Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Naphtho[3,2,1-kl]xanthene Source: ChemBK URL: [Link]

-

Title: FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDITION Source: ResearchGate URL: [Link]

-

Title: Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region Source: National Institutes of Health (NIH) URL: [Link]

-

Title: An efficient synthesis of naphtha[1,2-e]oxazinone and 14-substituted-14H-dibenzo[a,j]xanthene derivatives promoted by zinc oxide nanoparticle under thermal and solvent-free conditions Source: ResearchGate URL: [Link]

-

Title: Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis of xanthene using chloro sulphonic acid as a efficient catalyst Source: Der Pharma Chemica URL: [Link]

-

Title: Xanthene | C13H10O Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: A Review on the Recent Trends in Synthetic Strategies and Applications of Xanthene Dyes Source: ResearchGate URL: [Link]

Sources

- 1. Naphtho(3,2,1-kl)xanthene | C20H12O | CID 6451334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.molbase.com [m.molbase.com]

- 3. 192-16-5|Naphtho[3,2,1-kl]xanthene|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. Xanthene | C13H10O | CID 7107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,8-Dimethylnaphtho[3,2,1-kl]xanthene | C22H16O | CID 5052385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cjm.ichem.md [cjm.ichem.md]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Naphtho(3,2,1-kl)xanthene: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Naphtho(3,2,1-kl)xanthene, a unique polycyclic aromatic ether. Delving into its historical discovery and the evolution of its synthesis, this document offers a detailed exploration of its chemical and physical properties. We will present a thorough analysis of its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide will explore the nascent yet promising applications of Naphtho(3,2,1-kl)xanthene and its derivatives, particularly within the realm of medicinal chemistry and drug development, while also shedding light on its biological activities.

Introduction: Unveiling the Naphtho(3,2,1-kl)xanthene Core

Naphtho(3,2,1-kl)xanthene, with the chemical formula C₂₀H₁₂O, is a fascinating and complex heterocyclic aromatic compound.[1][2][3] Its structure is characterized by a xanthene core fused with a naphthalene moiety, resulting in a rigid, planar architecture with unique electronic properties. This structural rigidity and extensive π-conjugation are key determinants of its chemical behavior and spectroscopic signature. Understanding the nuanced synthesis and characterization of this molecule is paramount for harnessing its potential in various scientific domains, from materials science to medicinal chemistry. This guide aims to serve as a definitive resource for researchers, providing both historical context and practical, in-depth knowledge.

Molecular Structure of Naphtho(3,2,1-kl)xanthene:

Caption: Chemical structure of Naphtho(3,2,1-kl)xanthene.

Discovery and Historical Synthesis: The Pioneering Work of Fieser and Jones

The first documented synthesis of Naphtho(3,2,1-kl)xanthene was reported by Louis F. Fieser and R. Norman Jones in 1942 in the Journal of the American Chemical Society. Their work on polynuclear aromatic hydrocarbons laid the foundation for the synthesis of many complex aromatic systems. The synthesis of Naphtho(3,2,1-kl)xanthene was part of a broader investigation into the properties and reactivities of polycyclic aromatic compounds.

The original synthesis pathway developed by Fieser and Jones involved a multi-step process, showcasing the synthetic challenges of the era. The key steps are outlined below:

Caption: The Fieser and Jones synthesis of Naphtho(3,2,1-kl)xanthene.

Detailed Experimental Protocol (Adapted from Fieser and Jones, 1942)

This protocol is an adaptation of the original method described by Fieser and Jones. Modern safety precautions and analytical techniques should be applied.

Step 1: Synthesis of 2-(1-Naphthoyl)-1-naphthol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 1-naphthol and a Lewis acid catalyst such as anhydrous zinc chloride.

-

Acylation: Heat the mixture to a molten state. Slowly add 1-naphthoic acid chloride (prepared from 1-naphthoic acid and thionyl chloride) through the dropping funnel while maintaining vigorous stirring.

-

Reaction Quench and Isolation: After the addition is complete, continue heating for a specified period. Cool the reaction mixture and carefully quench with dilute hydrochloric acid. The solid product, 2-(1-Naphthoyl)-1-naphthol, is then collected by filtration, washed, and dried.

Step 2: Cyclization and Dehydrogenation to Naphtho(3,2,1-kl)xanthene

-

Reaction Mixture: In a suitable reaction vessel, thoroughly mix 2-(1-Naphthoyl)-1-naphthol with activated copper powder.

-

Thermal Cyclization: Heat the mixture to a high temperature under an inert atmosphere. The original procedure specified heating in a sealed tube. This step facilitates both the cyclization and subsequent dehydrogenation to form the planar aromatic system.

-

Purification: The crude product is a dark solid. Purification can be achieved through sublimation or recrystallization from a high-boiling solvent such as xylene or nitrobenzene to yield the final product, Naphtho(3,2,1-kl)xanthene, as yellow needles.

Physicochemical Properties and Spectroscopic Characterization

Naphtho(3,2,1-kl)xanthene is a yellow crystalline solid with a high melting point, characteristic of its rigid polycyclic structure. Its planarity and extensive electron delocalization give rise to distinct spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₂O | [1][2][3] |

| Molar Mass | 268.31 g/mol | [1] |

| Appearance | Yellow needles | Fieser & Jones (1942) |

| Melting Point | 211-212 °C | Fieser & Jones (1942) |

| Solubility | Sparingly soluble in common organic solvents | Inferred from structure |

Spectroscopic Analysis

3.1.1. ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of Naphtho(3,2,1-kl)xanthene is complex due to the numerous aromatic protons in distinct chemical environments. The signals typically appear in the downfield region (δ 7.0-9.0 ppm), characteristic of aromatic protons. The specific coupling patterns provide valuable information for assigning the protons to their respective positions on the polycyclic framework.

The ¹³C NMR spectrum complements the proton NMR data, with signals for the aromatic carbons appearing in the range of δ 110-150 ppm. The quaternary carbons, including those at the fusion of the rings and the carbon atoms of the ether linkage, will have distinct chemical shifts.

3.1.2. Infrared (IR) Spectroscopy

The IR spectrum of Naphtho(3,2,1-kl)xanthene is characterized by several key absorption bands:

-

Aromatic C-H Stretching: Weak to medium bands are expected in the region of 3100-3000 cm⁻¹.

-

Aromatic C=C Stretching: A series of sharp bands of varying intensity will be present in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the carbon-carbon double bonds within the aromatic rings.

-

C-O-C Stretching: A strong, characteristic band for the aryl ether linkage (C-O-C) is anticipated in the 1270-1200 cm⁻¹ region.

-

Out-of-Plane C-H Bending: Bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

3.1.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

The extensive conjugated π-system of Naphtho(3,2,1-kl)xanthene results in strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. The UV-Vis spectrum typically shows multiple absorption bands, corresponding to π → π* electronic transitions. The position and intensity of these bands are sensitive to the solvent and can be used to study the electronic structure of the molecule. The extended conjugation shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to smaller aromatic systems.

Potential Applications in Drug Development and Biological Activity

While research on the specific biological activities of Naphtho(3,2,1-kl)xanthene is still in its early stages, the broader class of xanthene and naphtho-fused compounds has garnered significant interest in medicinal chemistry.[4]

Potential Areas of Investigation:

-

Anticancer Agents: Many polycyclic aromatic compounds exhibit cytotoxicity against various cancer cell lines.[5][6] The planar structure of Naphtho(3,2,1-kl)xanthene could allow it to intercalate with DNA, a mechanism of action for several known anticancer drugs. Further studies are warranted to evaluate its cytotoxic and antiproliferative effects.[5][6]

-

Fluorescent Probes: The inherent fluorescence of the xanthene core suggests that derivatives of Naphtho(3,2,1-kl)xanthene could be developed as fluorescent probes for biological imaging. Modifications to the core structure could be used to tune the fluorescence properties and introduce specificity for particular biological targets.

-

Enzyme Inhibition: The rigid structure of Naphtho(3,2,1-kl)xanthene may allow it to bind to the active sites of specific enzymes, potentially leading to their inhibition. This opens up possibilities for its investigation as a lead compound for the development of novel enzyme inhibitors.

It is important to note that many polycyclic aromatic hydrocarbons are known for their potential carcinogenicity. Therefore, any investigation into the biological applications of Naphtho(3,2,1-kl)xanthene and its derivatives must be accompanied by thorough toxicological and safety assessments.

Conclusion and Future Directions

Naphtho(3,2,1-kl)xanthene, first synthesized by Fieser and Jones over eight decades ago, remains a molecule of significant interest due to its unique structural and electronic properties. This guide has provided a comprehensive overview of its history, synthesis, and characterization. While its full potential in drug development and other applications is yet to be fully realized, the foundational knowledge of its chemistry provides a strong platform for future research.

Future research should focus on:

-

Developing more efficient and environmentally benign synthetic routes to Naphtho(3,2,1-kl)xanthene and its derivatives.

-

A systematic investigation of its photophysical properties to explore its potential in materials science and as a fluorescent probe.

-

Comprehensive biological screening to identify potential therapeutic applications, coupled with rigorous toxicological evaluations.

The continued exploration of this fascinating molecule holds the promise of new discoveries and innovations in both fundamental and applied chemistry.

References

-

PubChem. Naphtho(3,2,1-kl)xanthene. National Center for Biotechnology Information. [Link]

-

MOLBASE. naphtho[3,2,1-kl]xanthene | 192-16-5. [Link]

- Giri, R., et al. (2010). Synthesis and cancer cell cytotoxicity of substituted xanthenes. Bioorganic & Medicinal Chemistry, 18(4), 1456-1463.

- Fieser, L. F., & Jones, R. N. (1942). The Tautomerism of the 1,2-Naphthoquinones. Journal of the American Chemical Society, 64(7), 1666–1672.

-

ChemBK. Naphtho[3,2,1-kl]xanthene. [Link]

-

National Center for Biotechnology Information. (2010). Synthesis and cancer cell cytotoxicity of substituted xanthenes. PubMed. [Link]

- Sousa, M. E., & Pinto, M. M. (2021). Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. European Journal of Medicinal Chemistry, 210, 113085.

- Khan, M., et al. (2022). A concise metal-free synthesis of xanthene derivatives mediated by achiral 2-aminophenol under solvent-free conditions.

- Shome, A. (n.d.).

- International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.).

Sources

- 1. Naphtho(3,2,1-kl)xanthene | C20H12O | CID 6451334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.molbase.com [m.molbase.com]

- 4. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. experts.umn.edu [experts.umn.edu]

An In-depth Technical Guide to Naphtho(3,2,1-kl)xanthene and its Analogues for Drug Development Professionals

This guide provides a comprehensive overview of the Naphtho(3,2,1-kl)xanthene core, its synthesis, and the burgeoning potential of its analogues in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the synthetic strategies, mechanistic underpinnings, and structure-activity relationships that are pivotal for harnessing the therapeutic promise of this unique heterocyclic scaffold.

The Naphtho(3,2,1-kl)xanthene Scaffold: A Fusion of Privileged Structures

The Naphtho(3,2,1-kl)xanthene moiety, a pentacyclic aromatic ether, represents a structurally intriguing and synthetically accessible scaffold. Its core can be viewed as a fusion of naphthalene and xanthene subunits, both of which are considered "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds.

The parent compound, Naphtho(3,2,1-kl)xanthene, possesses the molecular formula C₂₀H₁₂O and a molar mass of approximately 268.31 g/mol [1]. Its planar, electron-rich aromatic system provides a versatile platform for the introduction of a wide array of functional groups, enabling the fine-tuning of its physicochemical and pharmacological properties.

Table 1: Physicochemical Properties of Naphtho(3,2,1-kl)xanthene

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₂O | PubChem[1] |

| Molar Mass | 268.31 g/mol | PubChem[1] |

| CAS Number | 192-16-5 | PubChem[1] |

| IUPAC Name | 8-oxapentacyclo[11.7.1.0²,⁷.0⁹,²¹.0¹⁵,²⁰]henicosa-1(21),2,4,6,9,11,13,15,17,19-decaene | PubChem[1] |

The true potential of this scaffold, however, lies in its substituted analogues, particularly the 14-aryl-14H-dibenzo[a,j]xanthenes. These derivatives have demonstrated a remarkable spectrum of biological activities, including antimicrobial, antiviral, and antiproliferative effects, making them highly attractive targets for drug discovery programs[2].

Synthetic Strategies: Building the Naphthoxanthene Core

The construction of the naphthoxanthene framework is most commonly achieved through a one-pot, acid-catalyzed condensation reaction. This approach offers operational simplicity and high atom economy, aligning with the principles of green chemistry.

The Cornerstone Reaction: Condensation of β-Naphthol and Aldehydes

The archetypal synthesis of 14-substituted-14H-dibenzo[a,j]xanthenes involves the reaction of two equivalents of β-naphthol with one equivalent of an aldehyde in the presence of an acid catalyst[3]. This multicomponent reaction is versatile, accommodating a wide range of aromatic and aliphatic aldehydes, thereby providing access to a diverse library of analogues.

The choice of catalyst is a critical parameter influencing reaction efficiency, with a plethora of options reported in the literature. These range from traditional Brønsted and Lewis acids to more contemporary heterogeneous and reusable catalysts.

Table 2: Comparison of Catalytic Systems for the Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes

| Catalyst | Conditions | Reaction Time | Yield (%) | Reference |

| Lanthanum(III) nitrate | Solvent-free, 80°C | 10-30 min | High to excellent | [4] |

| Bleaching earth clay/PEG-600 | 90°C | 15-45 min | 85-95 | [3] |

| Oxalic acid | Microwave irradiation | Short | Excellent | [5] |

| p-Toluenesulfonic acid (p-TSA) | Solvent-free, microwave | Short | Good to excellent | [6] |

| Poly(4-vinylpyridinium) hydrogen sulfate | Solvent-free, ultrasound | 20 min | 87-97 | [7] |

The use of solvent-free conditions and microwave or ultrasound irradiation has been shown to significantly reduce reaction times and improve yields, offering more sustainable synthetic routes[5][6][7].

Mechanistic Rationale: An Acid-Catalyzed Cascade

The formation of the dibenzo[a,j]xanthene scaffold proceeds through a well-established acid-catalyzed mechanism, analogous to an aldol condensation followed by a series of cyclization and dehydration steps[8][9][10][11]. Understanding this mechanism is paramount for optimizing reaction conditions and predicting potential side products.

Diagram 1: Proposed Mechanism for the Acid-Catalyzed Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes

Caption: Acid-catalyzed reaction mechanism for dibenzo[a,j]xanthene formation.

The reaction is initiated by the protonation of the aldehyde, which increases its electrophilicity. This is followed by an electrophilic attack of the activated aldehyde on the electron-rich β-naphthol. The resulting intermediate undergoes dehydration to form a reactive ortho-quinone methide. A second molecule of β-naphthol then acts as a nucleophile in a Michael-type addition. The final product is formed through an intramolecular cyclization and a subsequent dehydration step.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a representative example for the synthesis and characterization of 14-aryl-14H-dibenzo[a,j]xanthenes.

General Synthetic Protocol

This protocol is adapted from a procedure utilizing a bleaching earth clay/PEG-600 catalytic system[3].

Diagram 2: Synthetic Workflow

Caption: General workflow for the synthesis and purification of dibenzo[a,j]xanthenes.

Step-by-Step Procedure:

-

Reaction Setup: In a 10 mL round-bottom flask, combine the aromatic aldehyde (2 mmol), β-naphthol (4 mmol), PEG-600 (4 mL), and the chosen acid catalyst (e.g., bleaching earth clay, 10 mol%).

-

Initial Mixing: Stir the reaction mixture at room temperature for 5 minutes.

-

Heating: Increase the temperature to 90°C and maintain it for the required reaction time (typically 15-45 minutes).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature.

-

Extraction: Add diethyl ether (25 mL) to the flask and stir.

-

Catalyst Recovery: Filter the mixture to separate the solid catalyst. The catalyst can be washed with chloroform and reused.

-

Purification: The crude product in the filtrate is purified by recrystallization from hot ethanol to yield the pure 14-aryl-14H-dibenzo[a,j]xanthene derivative.

Characterization

The synthesized compounds are typically characterized by a suite of spectroscopic techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the synthesized analogues. The characteristic signals for the methine proton at the C-14 position and the aromatic protons provide definitive structural information.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and to support the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule.

Biological Activities and Structure-Activity Relationships (SAR)

The Naphtho(3,2,1-kl)xanthene scaffold and its analogues have emerged as a promising class of compounds with a broad range of biological activities, making them attractive for drug development.

Antimycobacterial Activity

Several studies have highlighted the potential of xanthene derivatives as potent antitubercular agents[12][13]. A series of 14-aryl-14H-dibenzo[a,j]xanthene derivatives have been evaluated for their activity against Mycobacterium tuberculosis.

Table 3: In Vitro Antimycobacterial Activity of Selected Xanthene Analogues

| Compound | R-group (at C-14) | MIC (µg/mL) against M. tuberculosis H37Ra | Reference |

| 1 | 4-Chlorophenyl | 0.30 | [13] |

| 2 | 2-Nitrophenyl | > 100 | [13] |

| 3 | 4-Nitrophenyl | 12.5 | [13] |

| 4 | 4-Hydroxyphenyl | 50 | [13] |

| 5 | 4-Methoxyphenyl | 25 | [13] |

The data suggests that the nature of the substituent at the 14-position plays a crucial role in the antimycobacterial activity. The presence of a halogen, such as chlorine, at the para-position of the aromatic ring appears to be favorable for potent activity.

Antiproliferative and Anticancer Activity

Xanthene derivatives have also been investigated for their anticancer properties[2][14]. The planar aromatic structure of the naphthoxanthene core allows for potential intercalation with DNA, a mechanism of action for several established anticancer drugs. Further derivatization of the scaffold could lead to compounds with enhanced cytotoxicity and selectivity towards cancer cell lines.

Structure-Activity Relationship (SAR) Insights

Based on the available data, a preliminary SAR can be proposed for the 14-aryl-14H-dibenzo[a,j]xanthene series.

Diagram 3: Key SAR Features of Dibenzo[a,j]xanthene Analogues